Regioisomeric Differentiation: 3-Methoxy vs. 4-Substituted Benzenesulfonamide in Pyrazole Hybrids Alters COX-2 Affinity
Pyrazolyl benzenesulfonamides with 4-substitution on the benzenesulfonamide ring form the pharmacophoric basis of celecoxib-class COX-2 inhibitors [1]. The 3-methoxy substitution pattern of CAS 1235325-86-6 relocates the sulfonamide hydrogen-bonding vector relative to the pyrazole core, a structural feature that the patent literature suggests may reduce COX-2 affinity while potentially opening selectivity toward alternative targets such as carbonic anhydrase isoforms or kinases [2]. In a series of pyrazole-sulfonamides evaluated against human carbonic anhydrase I and II, Kᵢ values ranged from 0.062–1.278 μM for hCA I and 0.012–0.379 μM for hCA II, with compound identity strongly dependent on substitution pattern [2]. However, direct comparative data for the 3-methoxy regioisomer versus the 4-substituted analog are not published for this specific compound. The differentiation claim rests on class-level SAR inference from the broader pyrazole-benzenesulfonamide patent estate [1][3]. This inference is moderate-strength and should be verified by the user in the intended assay system.
| Evidence Dimension | Regioisomeric substitution pattern on benzenesulfonamide ring (C3-OCH₃ vs. C4-substituted) |
|---|---|
| Target Compound Data | 3-methoxy substitution on benzenesulfonamide (meta position relative to sulfonamide attachment) |
| Comparator Or Baseline | 4-substituted benzenesulfonamide pyrazole hybrids (e.g., celecoxib scaffold; 4-methylbenzenesulfonamide derivatives from US 5,466,823) |
| Quantified Difference | COX-2 IC₅₀ shifts from low-nanomolar (4-substituted, celecoxib IC₅₀ = 40 nM for COX-2) [1] to potentially >10-fold weaker for 3-substituted analogs (no direct data; inferred from regioisomeric SAR trends in Bekhit et al. 2009) [3] |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays; human recombinant enzymes; patent examples from US 5,466,823; Bekhit et al. 2009 whole-cell and enzyme assays |
Why This Matters
For procurement decisions in inflammation research, the 3-methoxy regioisomer cannot be assumed to recapitulate the COX-2 potency of 4-substituted analogs; it may offer a distinct selectivity fingerprint suitable for target ID or chemical probe studies where COX-2 sparing is desired.
- [1] US Patent 5,466,823. Substituted Pyrazolyl Benzenesulfonamides. G.D. Searle & Co. Establishes the 4-benzenesulfonamide substitution as the canonical pharmacophore for COX-2 inhibition within the pyrazole class. View Source
- [2] Balseven H, et al. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg Med Chem. 2013;21(1):21-7. PMID: 23218470. Reports Kᵢ values of 0.062–1.278 μM (hCA I) and 0.012–0.379 μM (hCA II) across a series of pyrazole-sulfonamides with varied substitution. View Source
- [3] Bekhit AA, et al. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. J Enzyme Inhib Med Chem. 2009;24(1):296-309. PMID: 18951238. Shows differential COX-1/COX-2 inhibitory activity dependent on benzenesulfonamide substitution pattern in pyrazolyl derivatives. View Source
